![molecular formula C31H30N2 B1369442 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane CAS No. 913814-37-6](/img/structure/B1369442.png)

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Overview

Description

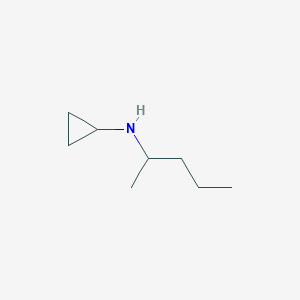

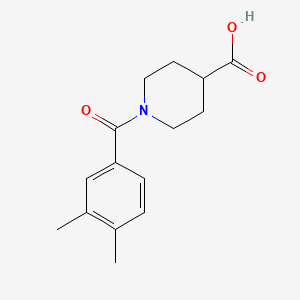

“2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C31H30N2 . It is a structural surrogate of piperazine .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane has also been described, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and delivers differentially protected amines within the products .

Molecular Structure Analysis

The molecular structure of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” contains a total of 68 bonds, including 38 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, 2 four-membered rings, 4 six-membered rings, 2 tertiary amines (aliphatic), and 2 Azetidines .

Chemical Reactions Analysis

The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .

Physical And Chemical Properties Analysis

The average mass of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is 430.583 Da and the monoisotopic mass is 430.240906 Da .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis of 2,6-Diazaspiro[3.3]heptanes : Burkhard and Carreira (2008) reported a concise and scalable synthesis method for 2,6-diazaspiro[3.3]heptane, showcasing its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. This work highlights the compound's versatility as a structural surrogate of piperazine in synthesis processes (Burkhard & Carreira, 2008).

Novel Synthesis Routes : Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes through reductive amination of a readily available aldehyde with primary amines or anilines. This synthesis approach is suitable for both library and large-scale production, demonstrating the adaptability of the compound in various synthetic contexts (Hamza et al., 2007).

Chemical Properties and Applications

- Axial Chirality and Conformational Rigidity : A study by Naruse and Kugiya (2013) focused on designing a new axially chiral diphosphine with conformational rigidity. They explored 2,6-diphosphaspiro[3.3]heptane, a molecule with axial asymmetry due to puckering of the phosphetane ring systems. Its nitrogen congener, 2,6-diazaspiro[3.3]heptane, was referenced for comparison, emphasizing the unique structural properties of these compounds and their potential applications in stereochemistry (Naruse & Kugiya, 2013).

Structural and Ligand Studies

- Structural Studies of Spirocyclic Compounds : Research by Petrukhina et al. (2005) involved the preparation and characterization of various chalcogen-containing spirocycles, including 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane. These studies contribute to understanding the structural aspects of spirocyclic compounds related to 2,6-diazaspiro[3.3]heptane, underlining their potential as ligands in coordination chemistry (Petrukhina et al., 2005).

properties

IUPAC Name |

2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVDPYLKLAKPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582107 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane | |

CAS RN |

913814-37-6 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)

![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)